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Introduction
Sulfo-Cy5 amine is a water-soluble, near-infrared (NIR) fluorescent dye ideally suited for a

wide range of in vivo imaging applications. Its emission in the NIR window (650-900 nm)

minimizes absorption and scattering by biological tissues, leading to deeper tissue penetration

and higher signal-to-background ratios compared to fluorophores that emit in the visible

spectrum. The presence of sulfonate groups enhances its hydrophilicity, making it suitable for

use in aqueous solutions and reducing non-specific binding in vivo.[1][2] The primary amine

group allows for its conjugation to various biomolecules, such as proteins, antibodies, and

nanoparticles, through their carboxyl groups, enabling targeted imaging of specific biological

processes.[3][4] These application notes provide detailed protocols for the use of Sulfo-Cy5
amine in in vivo imaging, including biomolecule conjugation, tumor imaging, biodistribution

studies, and cell tracking.

Physicochemical and Spectral Properties of Sulfo-
Cy5
A comprehensive understanding of the dye's properties is crucial for successful experimental

design and data interpretation.
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Property Value Reference(s)

Chemical Structure
Amine derivative of Cyanine 5

with sulfonate groups
[1]

Molecular Weight ~741 g/mol

Excitation Maximum (λex) ~646 nm

Emission Maximum (λem) ~662 nm

Molar Extinction Coefficient (ε) ~271,000 cm⁻¹M⁻¹

Fluorescence Quantum Yield

(Φ)
~0.28

Solubility
High in water and other polar

solvents like DMSO and DMF

Reactive Group Primary Amine (-NH₂)

Storage Conditions

Store at -20°C in the dark,

desiccated. Can be

transported at room

temperature for up to 3 weeks.

Key Applications
The versatility of Sulfo-Cy5 amine allows for its application in a broad range of in vivo studies:

Tumor Imaging and Cancer Research: Labeled antibodies, peptides, or nanoparticles can be

used to target and visualize tumors, enabling studies on tumor growth, metastasis, and

response to therapy.

Biodistribution Studies: Tracking the accumulation and clearance of drugs, nanoparticles, or

biological molecules in different organs and tissues over time.

Cell Tracking: Labeling and monitoring the migration and localization of cells, such as

lymphocytes, in vivo.
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Experimental Protocols
Protocol 1: Conjugation of Sulfo-Cy5 Amine to an
Antibody using EDC/Sulfo-NHS Chemistry
This protocol describes the conjugation of Sulfo-Cy5 amine to an antibody via its carboxyl

groups. This is a two-step process where the carboxyl groups on the antibody are first activated

using EDC and Sulfo-NHS to form a more stable amine-reactive intermediate.

Materials:

Antibody to be labeled (in a phosphate-free buffer)

Sulfo-Cy5 amine

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

Sulfo-NHS (N-hydroxysulfosuccinimide)

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.4

Quenching Solution: 1 M Tris-HCl, pH 8.5

Desalting column (e.g., Sephadex G-25)

Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

Antibody Preparation:

Dissolve the antibody in the Activation Buffer at a concentration of 2-10 mg/mL. If the

antibody is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against

the Activation Buffer.

Activation of Antibody Carboxyl Groups:
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Immediately before use, prepare a 10 mg/mL solution of EDC and a 10 mg/mL solution of

Sulfo-NHS in the Activation Buffer.

Add the EDC and Sulfo-NHS solutions to the antibody solution to achieve a final

concentration of 2 mM EDC and 5 mM Sulfo-NHS.

Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

Purification of Activated Antibody:

Remove excess EDC and Sulfo-NHS by passing the reaction mixture through a desalting

column pre-equilibrated with Coupling Buffer. Collect the fractions containing the activated

antibody.

Conjugation with Sulfo-Cy5 Amine:

Prepare a 10 mg/mL stock solution of Sulfo-Cy5 amine in anhydrous DMSO.

Add the Sulfo-Cy5 amine stock solution to the activated antibody solution. A 10- to 20-fold

molar excess of the dye to the antibody is a good starting point for optimization.

Incubate the reaction for 2 hours at room temperature, protected from light, with gentle

mixing.

Quenching the Reaction:

Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.

Incubate for 15 minutes at room temperature.

Purification of the Conjugate:

Separate the Sulfo-Cy5-labeled antibody from unconjugated dye using a desalting column

pre-equilibrated with PBS.

Collect the colored fractions corresponding to the labeled antibody.

Characterization of the Conjugate:
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Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at

280 nm (for the antibody) and ~646 nm (for Sulfo-Cy5). The DOL can be calculated using

the following formula: DOL = (A_max * ε_protein) / ((A_280 - (A_max * CF_280)) * ε_dye)

Where:

A_max is the absorbance at ~646 nm.

A_280 is the absorbance at 280 nm.

ε_protein is the molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000

M⁻¹cm⁻¹ for IgG).

ε_dye is the molar extinction coefficient of Sulfo-Cy5 at ~646 nm (271,000 M⁻¹cm⁻¹).

CF_280 is the correction factor for the dye's absorbance at 280 nm (typically ~0.05 for

Cy5 dyes).

Storage:

Store the purified Sulfo-Cy5-labeled antibody at 4°C, protected from light. For long-term

storage, it can be aliquoted and stored at -20°C or -80°C.
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Step 1: Activation of Antibody

Step 2: Conjugation

Step 3: Purification

Antibody with Carboxyl Groups (-COOH)

Amine-Reactive Antibody Intermediate

Activation Buffer (pH 6.0)

EDC + Sulfo-NHS

Sulfo-Cy5 Labeled Antibody

Coupling Buffer (pH 7.2-7.4)

Sulfo-Cy5 Amine (-NH2)

Desalting Column

Purified_Conjugate

Purified Labeled Antibody

Unconjugated_Dye

Unconjugated Dye

Click to download full resolution via product page

Workflow for Antibody Conjugation with Sulfo-Cy5 Amine.

Protocol 2: In Vivo Tumor Imaging with a Sulfo-Cy5-
Labeled Antibody
This protocol outlines the steps for imaging tumors in a mouse model using a Sulfo-Cy5-

labeled antibody, for example, targeting the HER2 receptor in breast cancer.
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Materials:

Sulfo-Cy5-labeled antibody

Tumor-bearing mice (e.g., HER2-positive xenograft model)

In vivo imaging system (e.g., IVIS, Pearl)

Anesthesia (e.g., isoflurane)

Sterile vehicle (e.g., PBS)

Procedure:

Animal Preparation:

Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance).

Place the mouse in the imaging chamber of the in vivo imaging system. Maintain body

temperature using a heated stage.

Probe Administration:

Prepare the Sulfo-Cy5-labeled antibody at the desired concentration in a sterile vehicle.

Administer the probe to a cohort of mice (typically 3-5 mice per time point) via intravenous

(i.v.) tail vein injection. A typical dose is 1-10 nmol per mouse in a volume of 100-200 µL.

In Vivo Imaging:

Acquire a baseline image before injecting the probe to assess autofluorescence.

Perform whole-body imaging at predetermined time points (e.g., 1, 4, 24, 48, and 72

hours) to determine the optimal imaging window.

Use appropriate filter sets for Sulfo-Cy5 (e.g., Excitation: ~640 nm, Emission: ~680 nm).

Image Analysis:
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Use the imaging system's software to draw regions of interest (ROIs) around the tumor

and a contralateral non-tumor area.

Quantify the fluorescence intensity within each ROI, typically expressed as average

radiant efficiency or total radiant efficiency.

Calculate the tumor-to-background ratio (TBR) to assess targeting specificity.

HER2 Signaling Pathway in Cancer

Targeted Imaging

HER2 Dimerization
(with HER2/HER3)

Tyrosine Kinase
Phosphorylation

PI3K/AKT Pathway

RAS/MAPK Pathway

Cell Proliferation,
Survival, Invasion

Sulfo-Cy5-Trastuzumab HER2 Receptor
Binding

Fluorescence Signal
Detection

Click to download full resolution via product page

Targeting the HER2 Signaling Pathway for Tumor Imaging.

Protocol 3: Ex Vivo Biodistribution Study
This protocol details the steps for assessing the distribution of the Sulfo-Cy5-labeled probe in

various organs after the final in vivo imaging time point.

Materials:

In vivo imaged mice

Surgical tools for dissection

PBS for rinsing organs
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In vivo imaging system

Petri dishes or a black surface for organ imaging

Procedure:

Euthanasia and Tissue Harvesting:

Immediately following the final in vivo imaging session, euthanize the mouse using an

approved method.

Perform a systematic dissection to carefully excise the organs of interest (e.g., tumor, liver,

kidneys, spleen, lungs, heart, muscle, etc.).

Organ Preparation:

Gently rinse the excised organs with PBS to remove any remaining blood.

Arrange the organs on a non-fluorescent surface for imaging.

Ex Vivo Imaging:

Place the plate with the organs into the in vivo imaging system.

Acquire a fluorescence image using the same settings as the in vivo imaging.

Data Analysis and Quantification:

Draw ROIs around each individual organ in the ex vivo image.

Quantify the fluorescence intensity for each organ.

To express the data as a percentage of the injected dose per gram of tissue (%ID/g),

create a standard curve by imaging known concentrations of the Sulfo-Cy5-labeled probe.

Weigh each organ and calculate the %ID/g using the standard curve.

Representative Biodistribution Data for a Cy5-labeled Antibody in Mice (%ID/g)
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Organ 6 hours 24 hours 168 hours

Blood 43.1 ± 1.16 8.8 ± 0.5 0.58 ± 0.0485

Liver 6.63 ± 0.500 4.46 ± 0.407 1.52 ± 0.124

Spleen 3.77 ± 0.220 4.60 ± 0.544 5.89 ± 0.490

Kidneys 5.46 ± 0.131 3.63 ± 0.100 2.00 ± 0.104

Lungs 4.46 ± 0.407 1.76 ± 0.132 Not Reported

Heart 4.60 ± 0.544 Not Reported Not Reported

Tumor Not Reported Not Reported Not Reported

(Note: This table is a representative example compiled from data for a radiolabeled antibody to

illustrate the methodology and expected trends. Actual values will vary depending on the

specific antibody, Sulfo-Cy5 conjugate, and tumor model.)

Protocol 4: In Vivo Cell Tracking
This protocol describes the labeling of cells, such as lymphocytes, with Sulfo-Cy5 amine for in

vivo tracking.

Materials:

Cells to be labeled (e.g., lymphocytes)

Sulfo-Cy5 amine

EDC and Sulfo-NHS (if labeling via carboxyl groups on cell surface proteins)

Cell culture medium

PBS

Centrifuge

Procedure:
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Cell Preparation:

Harvest and wash the cells twice with PBS to remove any residual protein from the culture

medium.

Resuspend the cells at a concentration of 1 x 10⁷ cells/mL in PBS.

Cell Labeling:

This can be achieved by activating the carboxyl groups on the cell surface proteins with

EDC/Sulfo-NHS as described in Protocol 1, followed by incubation with Sulfo-Cy5 amine.

Alternatively, if the cells have been engineered to express a specific tag with a reactive

group, Sulfo-Cy5 amine can be conjugated to that tag.

Incubate the cells with the labeling reagents for 30 minutes at room temperature with

gentle agitation.

Washing:

Quench the reaction by adding an equal volume of complete culture medium.

Wash the labeled cells three times with PBS by centrifugation to remove any unbound

dye.

Cell Administration:

Resuspend the labeled cells in a sterile vehicle (e.g., PBS) for injection.

Inject the cells into the recipient animal (e.g., intravenously).

In Vivo Imaging:

Perform in vivo fluorescence imaging at various time points to track the migration and

localization of the labeled cells.
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Harvest and Wash Cells

Label Cells with Sulfo-Cy5 Amine

Wash to Remove Unbound Dye

Inject Labeled Cells into Animal

In Vivo Fluorescence Imaging

Analyze Cell Migration and Localization

Click to download full resolution via product page

Experimental Workflow for In Vivo Cell Tracking.

Conclusion
Sulfo-Cy5 amine is a powerful and versatile tool for in vivo fluorescence imaging. Its favorable

spectral properties and water solubility make it an excellent choice for a variety of applications,

from targeted tumor imaging to tracking the biodistribution of novel therapeutics and monitoring

cellular trafficking. The protocols provided here offer a comprehensive guide for researchers to

effectively utilize Sulfo-Cy5 amine in their preclinical research, facilitating the generation of

robust and reproducible data. Adherence to these detailed methodologies will aid in advancing

our understanding of complex biological processes and in the development of new diagnostic

and therapeutic strategies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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